molecular formula C17H15ClN4O4 B14495675 N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide CAS No. 63314-67-0

N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide

Cat. No.: B14495675
CAS No.: 63314-67-0
M. Wt: 374.8 g/mol
InChI Key: DKRLCEYTRMTLNM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide typically involves a multi-step process The initial step often includes the formation of a diazonium salt from an aromatic amine, followed by a coupling reaction with a suitable substrate to introduce the diazenyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of different oxidized products.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-3-oxobutanamide
  • N-(4-chlorophenyl)-2-[(4-nitrophenyl)diazenyl]-3-oxobutanamide

Uniqueness

N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide is unique due to the presence of both a nitro group and a diazenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63314-67-0

Molecular Formula

C17H15ClN4O4

Molecular Weight

374.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide

InChI

InChI=1S/C17H15ClN4O4/c1-10-3-6-14(9-15(10)22(25)26)20-21-16(11(2)23)17(24)19-13-7-4-12(18)5-8-13/h3-9,16H,1-2H3,(H,19,24)

InChI Key

DKRLCEYTRMTLNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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